Hydroxybufuralol maleate
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Overview
Description
Hydroxybufuralol maleate is a metabolite of bufuralol, a non-selective beta-adrenergic receptor antagonist. It is primarily used in metabolic assays to study the activity of cytochrome P450 enzymes, particularly CYP2D6 . The compound has a molecular formula of C16H23NO3 · C4H4O4 and a molecular weight of 393.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxybufuralol maleate is synthesized through the hydroxylation of bufuralol. This reaction is typically catalyzed by the enzyme CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6 . The reaction conditions involve the use of a reverse-phase high-performance liquid chromatography (HPLC) method with fluorescence detection .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of bufuralol followed by its enzymatic hydroxylation. The product is then purified using HPLC and crystallized to obtain the maleate salt form .
Chemical Reactions Analysis
Types of Reactions: Hydroxybufuralol maleate primarily undergoes oxidation reactions. The hydroxylation of bufuralol to form hydroxybufuralol is a key example of such a reaction .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6.
Reaction Conditions: Reverse-phase HPLC with a mobile phase consisting of 30% acetonitrile and 2 mM perchloric acid.
Major Products: The major product formed from the hydroxylation of bufuralol is hydroxybufuralol, which is then converted to its maleate salt form .
Scientific Research Applications
Hydroxybufuralol maleate is widely used in scientific research, particularly in the study of drug metabolism and enzyme activity. Some of its key applications include:
Mechanism of Action
Hydroxybufuralol maleate exerts its effects by acting as a substrate for the enzyme CYP2D6. The enzyme catalyzes the hydroxylation of bufuralol to form hydroxybufuralol, which is then converted to its maleate salt form . This process helps in studying the activity of CYP2D6 and its role in drug metabolism .
Comparison with Similar Compounds
Hydroxybufuralol maleate is unique in its specific use as a substrate for CYP2D6. Similar compounds include:
Bufuralol hydrochloride: Another metabolite of bufuralol used in metabolic assays.
Flupirtine maleate: Used in metabolic studies but targets different enzymes.
Paroxetine maleate: An antidepressant that also undergoes metabolism by CYP2D6.
This compound stands out due to its high specificity and sensitivity in detecting CYP2D6 activity .
Properties
Molecular Formula |
C20H27NO7 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol |
InChI |
InChI=1S/C16H23NO3.C4H4O4/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;5-3(6)1-2-4(7)8/h5-8,10,13,17-19H,9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UCHVLIWUAUXBBC-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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